molecular formula C8H14ClNO B3024615 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone CAS No. 919111-20-9

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone

Cat. No.: B3024615
CAS No.: 919111-20-9
M. Wt: 175.65 g/mol
InChI Key: HAFGJOPZTUOENG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is a chemical compound with the CAS Registry Number 919111-20-9. It has a molecular formula of C8H14ClNO and a molecular weight of 175.66 g/mol . The compound features a pyrrolidine ring, a structural motif prevalent in pharmaceutical research due to its presence in a wide range of bioactive molecules . As a chloroethanone derivative, this reagent serves as a valuable synthetic building block in organic chemistry and drug discovery efforts. Researchers may utilize it in the development of peptide therapeutics, an area experiencing significant growth and requiring advanced synthetic intermediates . Its structure suggests potential use as an acylating agent or in the synthesis of more complex molecules bearing the 2,2-dimethylpyrrolidine moiety. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFGJOPZTUOENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614759
Record name 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
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Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919111-20-9
Record name 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the reaction of 2,2-dimethylpyrrolidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dimethylpyrrolidine+Chloroacetyl chlorideThis compound\text{2,2-Dimethylpyrrolidine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 2,2-Dimethylpyrrolidine+Chloroacetyl chloride→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The use of automated systems for temperature and pressure control ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrrolidines with various functional groups.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry
    • Building Block for Synthesis : 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone serves as a versatile scaffold in synthetic organic chemistry. Its chlorinated structure allows for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .
  • Pharmaceutical Research
    • Drug Development : The compound's unique pyrrolidine structure makes it a candidate for drug development, particularly in creating new therapeutic agents. Its derivatives are being explored for their potential pharmacological activities, including as analgesics and anti-inflammatory agents .
  • Biochemical Studies
    • Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can act as enzyme inhibitors. This property is significant in studying metabolic pathways and developing inhibitors for diseases related to enzyme dysfunction .
  • Material Science
    • Polymer Chemistry : The compound can be utilized in polymer synthesis, where it may act as a cross-linking agent or modifier to enhance the properties of polymers used in various applications, including coatings and adhesives .

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the use of this compound as an intermediate in synthesizing various pyrrolidine derivatives. The derivatives exhibited promising biological activity against specific cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal explored the enzyme inhibition potential of derivatives synthesized from this compound. The study found that certain derivatives effectively inhibited key enzymes involved in metabolic disorders, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a carbonyl group.

    2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)propane: Similar structure but with a propane chain instead of an ethanone group.

Uniqueness

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is unique due to its specific combination of a chloroacetyl group and a 2,2-dimethylpyrrolidine ring.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone, and how can purity be optimized?

Answer:
The compound is typically synthesized via acylative alkylation , where 2-chloroacetyl chloride reacts with a substituted amine (e.g., 2,2-dimethylpyrrolidine) under controlled conditions. Key steps include:

  • Acylation : Conducted at 0–5°C in a biphasic system (e.g., dichloromethane and aqueous NaOH) to minimize side reactions like hydrolysis .
  • Purification : Use HPLC chromatography with reverse-phase columns (C18) to monitor reaction progress and assess purity (>95% recommended). Crystallization from acetone/water mixtures improves yield and purity .
  • Characterization : Employ 1^1H/13^{13}C NMR to confirm the carbonyl (δ ~200 ppm) and pyrrolidine ring protons (δ 1.2–3.5 ppm). LC/MS ensures molecular ion consistency .

Advanced: How do reaction conditions (e.g., solvent, base, temperature) influence the stereochemical outcome of analogous 2-chloroethanone derivatives?

Answer:
For structurally similar compounds (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone), solvent polarity and base strength critically affect regioselectivity:

  • Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amine, favoring substitution over elimination .
  • Bicarbonate vs. hydroxide bases : Weak bases (e.g., K2_2CO3_3) reduce side reactions (e.g., dehydrohalogenation), while strong bases may accelerate racemization in chiral intermediates .
  • Temperature : Reactions at 60°C in acetone improve kinetics but require strict moisture control to prevent hydrolysis .

Advanced: How can contradictory data on optimal pH for biocatalytic reduction of 2-chloroethanone derivatives be resolved?

Answer:
Contradictions arise from enzyme-source variability. For example:

  • Acinetobacter sp. ZJPH1806 achieves maximal yield at pH 7.6 (56.2% yield, >99.9% ee), while Acinetobacter sp. SC13874 prefers pH 5.5 .
    Resolution strategies :
    • Buffer screening : Test phosphate (pH 6.0–8.0) and citrate (pH 4.5–6.5) buffers to map activity profiles.
    • Ionic strength adjustments : Maintain 0.05–0.2 M phosphate to stabilize enzyme-substrate interactions without denaturation .
    • Pre-steady-state kinetics : Use stopped-flow assays to dissect pH effects on substrate binding vs. catalytic turnover .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR : 13^{13}C NMR confirms the ketone (δ ~200–210 ppm) and quaternary carbons in the dimethylpyrrolidine ring (δ ~45–50 ppm). 1^1H NMR detects deshielded α-protons (δ ~4.5–5.0 ppm) adjacent to chlorine .
  • LC/MS : ESI+ mode detects [M+H]+^+ (expected m/z: ~203.6 for C9_9H15_{15}ClNO). Fragmentation patterns (e.g., loss of Cl) validate structure .
  • X-ray crystallography : If crystals are obtainable, SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain in the pyrrolidine ring .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) model the electrophilic carbonyl carbon’s partial charge (δ+\delta^+) and LUMO energy to predict nucleophile attack sites .
  • Molecular dynamics : Simulate solvation effects (e.g., acetone vs. DMF) on transition-state stabilization.
  • Hammett correlations : Compare substituent effects (e.g., electron-withdrawing Cl) on reaction rates with analogous compounds .

Advanced: What strategies mitigate toxicity risks during handling, given structural similarities to hazardous analogs?

Answer:

  • Containment : Use chemical fume hoods and closed-vessel reactors to prevent inhalation/contact .
  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Contaminated clothing must be washed separately .
  • Waste disposal : Absorb spills with inert materials (e.g., sand) and store in sealed containers for incineration .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:

  • Core modifications : Replace the pyrrolidine ring with azetidine (smaller ring) to enhance metabolic stability .
  • Electrophilic tuning : Introduce electron-deficient aryl groups (e.g., 2,4-difluorophenyl) to increase reactivity in SN2 pathways .
  • Biological assays : Test HDAC inhibition (via fluorogenic substrates) if hydroxyphenyl analogs show activity .

Table 1: Comparative Yields in Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)Reference
Acetone607898
DCM256595
DMF904489

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone

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